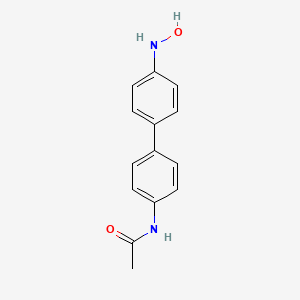

N-Hydroxy-N'-acetylbenzidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Hydroxy-N'-acetylbenzidine, also known as this compound, is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Toxicological Applications

N-Hydroxy-N'-acetylbenzidine is primarily studied for its role as a metabolite of benzidine, a known carcinogen. Research has shown that exposure to benzidine and its derivatives can lead to various forms of cancer, particularly bladder cancer.

Case Study: Cancer Risk Assessment

A notable study involving Japanese workers exposed to benzidine revealed significant cancer risks associated with this compound. Among 3,322 workers, there was a statistically significant occurrence of genitourinary cancers, with this compound being implicated in the formation of DNA adducts that contribute to mutagenesis and carcinogenesis .

| Study Cohort | Cancer Cases | Exposure Duration (Years) | Findings |

|---|---|---|---|

| Benzidine Workers | 244 cases | 0.1 - 22 | Increased risk of multiple primary cancers |

| Control Group | 1 case | 0.3 - 13.5 | Lower incidence of cancers |

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various compounds, particularly in the synthesis of pharmaceuticals and agrochemicals.

Synthetic Utility

The compound is employed as an acylating agent in organic transformations. Its stability compared to other acylating agents allows for more controlled reactions with fewer side products .

| Reaction Type | Function | Advantages |

|---|---|---|

| N-acylation | Formation of amides | Higher selectivity and yield |

| O-acylation | Formation of esters | Reduced side reactions |

| S-acylation | Formation of thioesters | Mild reaction conditions |

Biomarker for Exposure Studies

In addition to its synthetic applications, this compound is also used as a biomarker for assessing exposure to benzidine and related compounds. Its presence in biological samples can indicate occupational exposure to carcinogenic agents.

Biomonitoring Case Study

A study on urine samples from workers exposed to benzidine showed that this compound was detected at significant levels, correlating with the duration and intensity of exposure .

| Sample Type | Detection Method | Results |

|---|---|---|

| Urine | High-Performance Liquid Chromatography (HPLC) | Positive correlation with exposure levels |

Propiedades

Número CAS |

71609-23-9 |

|---|---|

Fórmula molecular |

C14H14N2O2 |

Peso molecular |

242.27 g/mol |

Nombre IUPAC |

N-[4-[4-(hydroxyamino)phenyl]phenyl]acetamide |

InChI |

InChI=1S/C14H14N2O2/c1-10(17)15-13-6-2-11(3-7-13)12-4-8-14(16-18)9-5-12/h2-9,16,18H,1H3,(H,15,17) |

Clave InChI |

MZCOYFQGPZRXCS-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NO |

SMILES canónico |

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NO |

Key on ui other cas no. |

71609-23-9 |

Sinónimos |

N-HABZ N-hydroxy-N'-acetylbenzidine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.